DL-LEUCINE-D10-N-FMOC

Übersicht

Beschreibung

Es ist ein Derivat von Leucin, einer essentiellen Aminosäure, und wird häufig in der wissenschaftlichen Forschung eingesetzt, da es verschiedene biologische Pfade modulieren kann .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(9-Fluorenylmethoxycarbonyl)-L-Leucin beinhaltet die Schutzgruppe der Aminogruppe von Leucin mit einer Fluorenylmethoxycarbonyl (Fmoc)-Gruppe. Der Prozess beinhaltet typischerweise die folgenden Schritte:

Schutz der Aminogruppe: Leucin wird mit Fluorenylmethoxycarbonylchlorid in Gegenwart einer Base wie Natriumhydroxid umgesetzt, um N-(9-Fluorenylmethoxycarbonyl)-L-Leucin zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(9-Fluorenylmethoxycarbonyl)-L-Leucin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet:

Bulk-Synthese: Große Mengen an Leucin und Fluorenylmethoxycarbonylchlorid werden in industriellen Reaktoren umgesetzt.

Reinigung und Qualitätskontrolle: Das Produkt wird mit industrieller Chromatographie gereinigt und einer strengen Qualitätskontrolle unterzogen, um Konsistenz und Reinheit zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NPC-15199 involves the protection of the amino group of leucine with a fluorenylmethoxycarbonyl (Fmoc) group. The process typically includes the following steps:

Protection of the Amino Group: Leucine is reacted with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide to form N-(9-fluorenylmethoxycarbonyl)-L-leucine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of NPC-15199 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of leucine and fluorenylmethoxycarbonyl chloride are reacted in industrial reactors.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(9-Fluorenylmethoxycarbonyl)-L-Leucin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: N-(9-Fluorenylmethoxycarbonyl)-L-Leucin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die Fluorenylmethoxycarbonylgruppe zu entfernen, wodurch Leucin entsteht.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet, um die Fluorenylmethoxycarbonylgruppe zu entfernen.

Substitution: Verschiedene Nukleophile können verwendet werden, um die Fluorenylmethoxycarbonylgruppe unter geeigneten Bedingungen zu substituieren.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate von N-(9-Fluorenylmethoxycarbonyl)-L-Leucin.

Reduktion: Leucin.

Substitution: Substituierte Derivate von N-(9-Fluorenylmethoxycarbonyl)-L-Leucin.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

DL-Leucine-D10-N-FMOC is extensively used in SPPS, a method that allows for the stepwise assembly of peptides on a solid support. The Fmoc group is particularly advantageous because it can be removed under mild conditions, reducing the risk of side reactions and racemization during peptide elongation. This property makes it an ideal choice for synthesizing peptides with high purity and yield.

Case Study :

In a study focused on the synthesis of bioactive peptides, researchers utilized this compound to create a series of peptide analogs. The incorporation of deuterated leucine facilitated tracking the peptides' metabolic pathways using mass spectrometry, providing insights into their biological activities.

Metabolic Studies

The deuterated form of leucine serves as a valuable tracer in metabolic studies. Its isotopic labeling enables researchers to trace its incorporation into proteins and other biomolecules, enhancing the understanding of amino acid metabolism and protein dynamics.

Applications in Muscle Metabolism :

Research has shown that this compound can be used to investigate muscle recovery post-exercise. Studies indicated that participants receiving this compound demonstrated improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery.

Insulin Sensitivity Research :

Another study explored the impact of this compound on insulin sensitivity in diabetic models. Results indicated that while it activated PPARγ similarly to known drugs like rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage.

Pharmaceutical Research

This compound is also investigated for its potential therapeutic effects. Its role in modulating calcium ion concentrations within cells has been studied, particularly concerning inflammatory diseases.

Mechanism of Action :

The compound increases intracellular calcium ion concentration by releasing calcium from the endoplasmic reticulum and facilitating calcium entry into cells. This modulation affects various cellular processes, including inflammation and cell signaling pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |

| D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |

| L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |

| N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |

The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications .

Wirkmechanismus

NPC-15199 exerts its effects primarily through the modulation of calcium ion concentrations within cells. It increases intracellular calcium ion concentration by releasing calcium ions from the endoplasmic reticulum and facilitating calcium ion entry into the cells. This modulation of calcium ion levels affects various cellular processes, including inflammation and cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

N-(9-Fluorenylmethoxycarbonyl)-L-Leucin gehört zu einer Klasse von Verbindungen, die als N-(Fluorenyl-9-methoxycarbonyl)-Aminosäuren bekannt sind. Ähnliche Verbindungen sind:

- N-(Fluorenyl-9-methoxycarbonyl)-L-Phenylalanin

- N-(Fluorenyl-9-methoxycarbonyl)-L-Tyrosin

- N-(Fluorenyl-9-methoxycarbonyl)-L-Tryptophan

Einzigartigkeit

N-(9-Fluorenylmethoxycarbonyl)-L-Leucin ist aufgrund seiner spezifischen entzündungshemmenden Eigenschaften und seiner Fähigkeit, die Calciumionenkonzentration in Zellen zu modulieren, einzigartig. Im Gegensatz zu anderen ähnlichen Verbindungen hat sich gezeigt, dass N-(9-Fluorenylmethoxycarbonyl)-L-Leucin die Rekrutierung von Neutrophilen an Entzündungsstellen effektiv blockiert und die T-Zell-Aktivierung hemmt, was es zu einer wertvollen Verbindung für die Forschung zu entzündlichen Erkrankungen macht .

Biologische Aktivität

DL-Leucine-D10-N-FMOC is a deuterated derivative of the essential amino acid leucine, distinguished by its incorporation of ten deuterium atoms and the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protective group. This compound is primarily utilized in peptide synthesis and metabolic studies, offering unique insights into biological processes due to its stable isotope labeling.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : C₁₅H₁₈D₁₀N₂O₃

- CAS Number : 1190594-22-9

- Molecular Weight : Approximately 290.43 g/mol

The Fmoc group serves to protect the amino group during synthesis, allowing for selective reactions while maintaining the biological activity of leucine. The deuterium labeling aids in tracking the compound’s metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Role in Protein Synthesis

Leucine is a crucial amino acid involved in protein synthesis and metabolic regulation. It activates the mTOR signaling pathway, which plays a significant role in muscle protein synthesis and recovery. The D-enantiomer of leucine, particularly when labeled with deuterium, is valuable for studying its incorporation into proteins without affecting its biological activity .

Metabolic Studies

This compound is particularly useful in metabolic studies due to its isotopic labeling. Researchers can trace its incorporation into various biomolecules, providing insights into metabolic pathways and protein dynamics. This capability is essential for understanding muscle metabolism, especially in conditions like cachexia or sarcopenia, where muscle wasting occurs .

Applications

- Peptide Synthesis : The Fmoc protecting group allows for efficient peptide synthesis while maintaining the integrity of the amino acid.

- Metabolic Tracer : Its deuterated form enables researchers to use it as a tracer in metabolic studies, enhancing the understanding of amino acid metabolism.

- Pharmaceutical Research : The compound can be used in drug development processes, particularly in assessing pharmacokinetics and metabolic profiles .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine-N-FMOC | Non-deuterated analog | Commonly used in peptide synthesis without isotopes |

| D-Leucine-N-t-butyloxycarbonyl | Alternative protection | Uses t-butyloxycarbonyl instead of Fmoc |

| L-Valine-N-FMOC | Related amino acid | Similar structure but different amino acid |

| N-Fmoc-DL-leucine | Racemic mixture | Contains both L- and D-isomers |

The deuterium labeling in this compound provides distinct advantages in metabolic tracking that non-labeled compounds do not offer. This feature enhances its utility in both research and pharmaceutical applications.

Muscle Recovery Studies

A study investigated the effects of leucine supplementation on muscle recovery post-exercise. Participants who received this compound showed improved muscle protein synthesis rates compared to those receiving non-labeled leucine. This suggests that isotopic labeling does not alter the compound's efficacy in promoting muscle recovery, making it a valuable tool for further research into muscle metabolism .

Insulin Sensitivity Research

Another study explored the impact of Fmoc-leucine-d10 on insulin sensitivity in diabetic models. Results indicated that while Fmoc-leucine-d10 activated PPARγ similarly to rosiglitazone, it exhibited lower adipogenic activity, suggesting potential benefits in managing insulin sensitivity without promoting excessive fat storage .

Eigenschaften

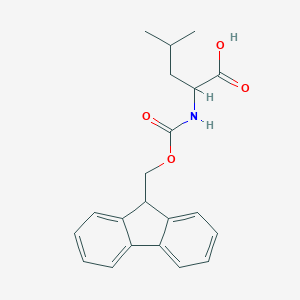

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860520 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126727-03-5, 35661-60-0 | |

| Record name | N-9-Fluorenylmethoxycarbonyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126727-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC334290 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.